[2-(5-Methoxy-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride [2-(5-Methoxy-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1269393-89-6
VCID: VC0110385
InChI: InChI=1S/C11H15N3O.2ClH/c1-12-6-5-11-13-9-4-3-8(15-2)7-10(9)14-11;;/h3-4,7,12H,5-6H2,1-2H3,(H,13,14);2*1H
SMILES: CNCCC1=NC2=C(N1)C=C(C=C2)OC.Cl.Cl
Molecular Formula: C11H17Cl2N3O
Molecular Weight: 278.177

[2-(5-Methoxy-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride

CAS No.: 1269393-89-6

Cat. No.: VC0110385

Molecular Formula: C11H17Cl2N3O

Molecular Weight: 278.177

* For research use only. Not for human or veterinary use.

[2-(5-Methoxy-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride - 1269393-89-6

Specification

CAS No. 1269393-89-6
Molecular Formula C11H17Cl2N3O
Molecular Weight 278.177
IUPAC Name 2-(6-methoxy-1H-benzimidazol-2-yl)-N-methylethanamine;dihydrochloride
Standard InChI InChI=1S/C11H15N3O.2ClH/c1-12-6-5-11-13-9-4-3-8(15-2)7-10(9)14-11;;/h3-4,7,12H,5-6H2,1-2H3,(H,13,14);2*1H
Standard InChI Key IWSUMQNLRXKMCN-UHFFFAOYSA-N
SMILES CNCCC1=NC2=C(N1)C=C(C=C2)OC.Cl.Cl

Introduction

Chemical Properties and Structure

Identification and Basic Properties

[2-(5-Methoxy-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride is identified by the following key parameters:

PropertyValue
CAS Number1269393-89-6
Molecular FormulaC₁₁H₁₅N₃O·2HCl
Molecular Weight278.1782 g/mol
IUPAC Name2-(5-methoxy-1H-benzimidazol-2-yl)-N-methylethanamine dihydrochloride
Physical FormSolid
Purity (Commercial)95%
Storage TemperatureRoom Temperature

The compound is characterized by the presence of three nitrogen atoms, one oxygen atom (in the methoxy group), and exists as a dihydrochloride salt . This salt form typically enhances water solubility compared to the free base form, which can be advantageous for certain research applications requiring aqueous solutions.

Structural Characteristics

The compound consists of a benzimidazole core with a methoxy group at position 5, an ethyl linker at position 2, and a methylamine group. The structure exists as a dihydrochloride salt, which typically enhances water solubility compared to the free base form. The benzimidazole core provides rigidity to the molecule, while the methoxy substituent can modify the electronic properties and potentially the biological interactions of the compound.

Chemical Identifiers

For precise identification in chemical databases and literature, the following identifiers are associated with the compound:

Identifier TypeValue
InChI Code1S/C11H15N3O.2ClH/c1-12-6-5-11-13-9-4-3-8(15-2)7-10(9)14-11;;/h3-4,7,12H,5-6H2,1-2H3,(H,13,14);2*1H
InChI KeyIWSUMQNLRXKMCN-UHFFFAOYSA-N
Product CodesHF-9669 (Combi-Blocks), CH4424845630 (Sigma-Aldrich), 4009688 (ChemBridge)

These identifiers ensure precise referencing of the compound in scientific literature and databases, facilitating accurate communication in research contexts .

Related Benzimidazole Compounds and Their Applications

Structural Analogues

Several structural analogues of [2-(5-Methoxy-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride have been documented, including:

  • [(5-methoxy-1H-benzimidazol-2-yl)methyl]amine dihydrochloride

  • N-ethyl-2-(5-methoxy-1H-benzimidazol-2-yl)ethanamine hydrochloride

  • 1-(5-methoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride

These analogues differ primarily in the nature of the substituent at position 2 of the benzimidazole ring or in the specific amine functionality, which can significantly influence their physicochemical properties and biological activities.

SupplierProduct CodeStatus
ChemBridge4009688Not specified
Sigma-AldrichCH4424845630Not available for purchase
Combi-BlocksHF-9669Not specified

This limited availability may pose challenges for researchers interested in investigating this compound, potentially necessitating custom synthesis or exploration of suitable analogues.

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